molecular formula C13H12FNO B1329018 2-(4-Fluorophenoxy)-4-methylaniline CAS No. 946774-45-4

2-(4-Fluorophenoxy)-4-methylaniline

Cat. No.: B1329018
CAS No.: 946774-45-4
M. Wt: 217.24 g/mol
InChI Key: CBPOCVKJCRCXMG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-4-methylaniline is an organic compound that belongs to the class of aromatic amines It features a fluorinated phenoxy group and a methyl-substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-4-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoroanisole with 4-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(4-Fluorophenoxy)-4-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-4-methylaniline involves its interaction with specific molecular targets. The fluorinated phenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors. The methyl group on the aniline ring can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-4-methylaniline: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-Bromophenoxy)-4-methylaniline: Contains a bromine atom instead of fluorine.

    2-(4-Methoxyphenoxy)-4-methylaniline: Features a methoxy group instead of fluorine.

Uniqueness

2-(4-Fluorophenoxy)-4-methylaniline is unique due to the presence of the fluorine atom, which can significantly alter the compound’s chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-9-2-7-12(15)13(8-9)16-11-5-3-10(14)4-6-11/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPOCVKJCRCXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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